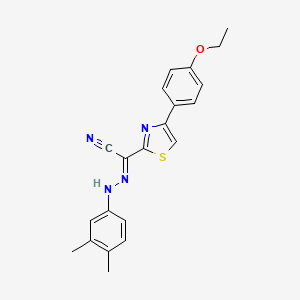
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including cycloadditions and ring-opening reactions . The phenoxy and acetamide groups could also undergo a variety of reactions, such as nucleophilic substitutions or condensations.Aplicaciones Científicas De Investigación
Antifungal Drug Development
This compound has structural similarities to known antifungal agents, suggesting potential use in developing new antifungal medications. The presence of the difluorophenyl and tetrazolyl groups could be crucial for interacting with fungal enzymes or cell membranes .
Late-Stage Functionalization in Drug Synthesis
The compound’s structure allows for late-stage functionalization, a process that can modify drug molecules to improve their pharmacological properties. This is particularly useful for creating derivatives of existing drugs to enhance their efficacy or reduce side effects .
Photoredox-Catalyzed Reactions
The molecular structure indicates potential reactivity in photoredox-catalyzed reactions. These reactions are valuable in organic synthesis, allowing for the creation of complex molecules under mild conditions .
Magnetic Property Research
Compounds with difluorophenyl groups have been studied for their magnetic properties. This compound could contribute to research in materials science, particularly in the development of organic magnetic materials .
Antiferromagnetic Interaction Studies
The compound’s potential to form radicals could make it a candidate for studying antiferromagnetic interactions. Understanding these interactions is important for developing new materials with specific magnetic properties .
Organic Synthesis of Heterocycles
The tetrazolyl group in the compound is a common feature in heterocyclic chemistry. This compound could be used as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals .
Chemical Kinetics and Combustion Research
Given the compound’s potential reactivity, it may be useful in studying chemical kinetics and combustion processes. This could lead to advancements in energy production and engine design .
Development of Diagnostic Reagents
The unique structure of the compound suggests it could be used to develop diagnostic reagents. These reagents could be designed to bind specifically to certain biomolecules, aiding in the detection of diseases or conditions .
Direcciones Futuras
The study of tetrazole-containing compounds is a vibrant field of research due to their wide range of biological activities . This particular compound, with its combination of a tetrazole ring, a phenoxy group, and an acetamide group, could be of interest in the development of new pharmaceuticals or agrochemicals.
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c17-13-7-6-11(8-14(13)18)23-15(20-21-22-23)9-19-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQFZDRUWCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dihydropyrrolo[3,4-c]pyridine-2-sulfonyl fluoride](/img/structure/B2788066.png)

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)
![2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2788069.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2788071.png)
![6-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788072.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2788075.png)